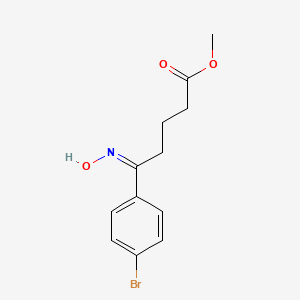
methyl (5Z)-5-(4-bromophenyl)-5-hydroxyiminopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (5Z)-5-(4-bromophenyl)-5-hydroxyiminopentanoate is an organic compound characterized by the presence of a bromophenyl group, a hydroxyimino group, and a pentanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (5Z)-5-(4-bromophenyl)-5-hydroxyiminopentanoate typically involves the following steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl ring to introduce the bromine atom at the para position.
Formation of the Hydroxyimino Group:
Esterification: The final step involves the esterification of the hydroxyimino intermediate with methyl pentanoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
Methyl (5Z)-5-(4-bromophenyl)-5-hydroxyiminopentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of methyl (5Z)-5-(4-nitrophenyl)-5-hydroxyiminopentanoate.
Reduction: Formation of methyl (5Z)-5-phenyl-5-hydroxyiminopentanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (5Z)-5-(4-bromophenyl)-5-hydroxyiminopentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (5Z)-5-(4-bromophenyl)-5-hydroxyiminopentanoate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (5Z)-5-(4-chlorophenyl)-5-hydroxyiminopentanoate: Similar structure but with a chlorine atom instead of bromine.
Methyl (5Z)-5-(4-fluorophenyl)-5-hydroxyiminopentanoate: Similar structure but with a fluorine atom instead of bromine.
Methyl (5Z)-5-(4-methylphenyl)-5-hydroxyiminopentanoate: Similar structure but with a methyl group instead of bromine.
Uniqueness
Methyl (5Z)-5-(4-bromophenyl)-5-hydroxyiminopentanoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets.
Biological Activity
Overview of Methyl (5Z)-5-(4-bromophenyl)-5-hydroxyiminopentanoate
This compound is an organic compound that belongs to a class of molecules known for their potential biological activities. The presence of the bromophenyl group and the hydroxyimine functional group suggests that this compound may exhibit various pharmacological properties.
Antimicrobial Activity
Compounds with similar structures have been studied for their antimicrobial properties. The bromophenyl moiety is often associated with enhanced activity against a range of bacteria and fungi. Research indicates that halogenated phenyl compounds can disrupt microbial cell membranes or interfere with metabolic pathways, leading to growth inhibition.
Anti-inflammatory Properties
Studies have shown that compounds containing hydroxyimine groups can modulate inflammatory responses. They may inhibit the production of pro-inflammatory cytokines, which are crucial in diseases such as rheumatoid arthritis and other autoimmune disorders. This modulation can be beneficial in reducing inflammation and tissue damage.
Neuroprotective Effects
There is growing interest in compounds that exhibit neuroprotective effects, particularly those that can cross the blood-brain barrier. Similar compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases.
Case Studies
- Antimicrobial Study : A study on halogenated phenyl compounds demonstrated significant antimicrobial activity against Staphylococcus aureus, suggesting a potential application for this compound in treating bacterial infections.
- Anti-inflammatory Research : Research published in pharmacological journals indicates that hydroxyimine derivatives can significantly reduce inflammation markers in animal models of arthritis, indicating a pathway for therapeutic use.
- Cancer Cell Line Studies : In vitro studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines, suggesting a need for further exploration into their mechanisms of action.
Properties
Molecular Formula |
C12H14BrNO3 |
|---|---|
Molecular Weight |
300.15 g/mol |
IUPAC Name |
methyl (5Z)-5-(4-bromophenyl)-5-hydroxyiminopentanoate |
InChI |
InChI=1S/C12H14BrNO3/c1-17-12(15)4-2-3-11(14-16)9-5-7-10(13)8-6-9/h5-8,16H,2-4H2,1H3/b14-11- |
InChI Key |
PEHBOZLIIUCWMP-KAMYIIQDSA-N |
Isomeric SMILES |
COC(=O)CCC/C(=N/O)/C1=CC=C(C=C1)Br |
Canonical SMILES |
COC(=O)CCCC(=NO)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















